molecular formula C8H6N2O B11780251 phthalazin-1(4H)-one

phthalazin-1(4H)-one

Katalognummer: B11780251
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: PJGUQHIOVMLABO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phthalazin-1(4H)-one is a heterocyclic organic compound with the molecular formula C_8H_6N_2O It is a derivative of phthalazine, characterized by a nitrogen-containing bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phthalazin-1(4H)-one can be synthesized through several methods. One common approach involves the cyclization of o-nitrophenylhydrazines with 2-acylbenzoic acids. This reaction typically requires heating the reagents in a mixture of concentrated sulfuric acid and ethanol . Another method involves the reaction of acetohydrazide derivatives with carbon electrophiles such as acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Phthalazin-1(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and ethyl chloroacetate. Reaction conditions often involve heating and the use of solvents such as ethanol or chloroform .

Major Products

The major products formed from these reactions include various substituted phthalazinones and hydrazine derivatives, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Phthalazin-1(4H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of phthalazin-1(4H)-one and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Phthalazin-1(4H)-one can be compared with other similar compounds such as:

This compound is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C8H6N2O

Molekulargewicht

146.15 g/mol

IUPAC-Name

4H-phthalazin-1-one

InChI

InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-4H,5H2

InChI-Schlüssel

PJGUQHIOVMLABO-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=O)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.